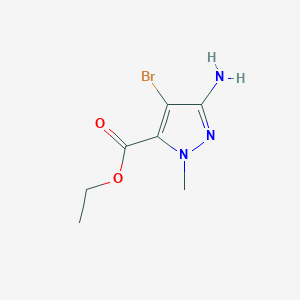![molecular formula C11H9NO5S B13675714 Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)
Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate typically involves the reaction of methyl 5-nitrobenzo[b]thiophene-2-carboxylate with methanol in the presence of a base. A common method includes heating a solution of methyl 5-nitrobenzo[b]thiophene-2-carboxylate in methanol with aqueous sodium hydroxide at reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group forms Methyl 6-methoxy-5-aminobenzo[b]thiophene-2-carboxylate.
Substitution: Substitution of the methoxy group can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in drug discovery for the development of new therapeutic agents targeting various diseases.
Mécanisme D'action
The mechanism of action of Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate is not well-documented. its derivatives, particularly those with amino groups, are known to interact with various biological targets, including enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
- Methyl 6-methoxybenzo[b]thiophene-2-carboxylate
- Methyl 5-amino-6-methoxybenzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate is unique due to the presence of both methoxy and nitro groups on the benzothiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C11H9NO5S |
|---|---|
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
methyl 6-methoxy-5-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9NO5S/c1-16-8-5-9-6(3-7(8)12(14)15)4-10(18-9)11(13)17-2/h3-5H,1-2H3 |
Clé InChI |
VLDFWXYEIKRAGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=C(SC2=C1)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)



